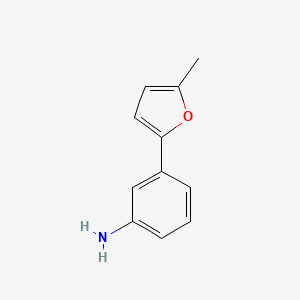

3-(5-Methylfuran-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFFRNXUEKOLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355177 | |

| Record name | 3-(5-methylfuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298220-43-6 | |

| Record name | 3-(5-methylfuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298220-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(5-Methylfuran-2-yl)aniline synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(5-Methylfuran-2-yl)aniline

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, integrating a reactive aniline moiety with a biologically significant methylfuran scaffold. This guide provides a comprehensive overview of its synthesis, focusing on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic rationale behind the chosen synthetic strategy, offers a detailed, field-tested experimental protocol, and provides insights into process optimization and troubleshooting. The primary aim is to equip researchers, chemists, and drug development professionals with the necessary knowledge to efficiently and reliably synthesize this key intermediate for advanced research applications.

Introduction: The Strategic Importance of Aryl-Furan Scaffolds

The fusion of aromatic and furan ring systems constitutes a privileged structural motif in a multitude of biologically active compounds and functional organic materials. The furan ring, in particular, serves as a versatile pharmacophore and a bioisostere for phenyl and other aromatic groups, while the aniline substructure provides a crucial handle for subsequent chemical elaboration. This compound emerges as a particularly useful intermediate, offering three distinct points for diversification: the amine group, the aromatic ring, and the methyl group on the furan ring.

The synthesis of such biaryl and hetero-biaryl compounds has been revolutionized by transition-metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches, providing milder reaction conditions, broader functional group tolerance, and higher yields.[1] This guide will focus on the most prevalent and reliable of these methods for the target molecule: the Suzuki-Miyaura coupling.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, this compound, points to the C-C bond between the aniline and furan rings as the key strategic linkage to be formed. This disconnection reveals two primary synthetic pathways based on modern cross-coupling chemistry.

References

A Technical Guide to the Synthesis and Characterization of 3-(5-Methylfuran-2-yl)aniline: A Versatile Heterocyclic Building Block

An in-depth technical guide on the synthesis and characterization of 3-(5-Methylfuran-2-yl)aniline.

Abstract

This compound is a heterocyclic compound that incorporates both an aniline and a 5-methylfuran moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The aniline group serves as a versatile precursor for a wide range of chemical transformations, while the furan ring acts as a bioisosteric replacement for a phenyl group, potentially improving physicochemical properties like solubility and metabolic stability in drug candidates.[1][2] This guide provides a comprehensive overview of a robust synthetic methodology for this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, details its full spectroscopic and chromatographic characterization, and discusses its potential applications and safety considerations.

Introduction: The Strategic Value of Furan-Aniline Scaffolds

The integration of furan rings into drug-like molecules is a well-established strategy in pharmaceutical development. The furan nucleus is a key component in numerous natural products and synthetic compounds with significant biological activities.[3] Its ability to act as a bioisostere for the benzene ring allows for the modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[1]

Aniline and its derivatives are foundational components in the synthesis of a vast array of pharmaceuticals, including anti-cancer agents, antibiotics, and analgesics.[4][5] The combination of these two pharmacophores in this compound results in a bifunctional molecule with high potential for constructing complex molecular architectures and novel chemical entities. This guide explains the causality behind the chosen synthetic and analytical protocols, ensuring a reproducible and verifiable approach to obtaining and validating this target compound.

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of the C-C bond between the furan and aniline rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields.[3][6][7] This approach involves the reaction of an organoboron compound with an organohalide.

Causality of Experimental Design:

-

Catalyst System: A palladium(II) acetate (Pd(OAc)₂) catalyst is selected for its reliability and commercial availability. In combination with a suitable phosphine ligand, it forms a catalytically active Pd(0) species in situ, which is essential for initiating the catalytic cycle.

-

Reactants: The synthesis couples (3-aminophenyl)boronic acid with 2-bromo-5-methylfuran. This orientation is chosen for the commercial availability and stability of the starting materials.

-

Base and Solvent: An aqueous solution of a carbonate base, such as potassium carbonate (K₂CO₃), is crucial. The base activates the boronic acid for transmetalation to the palladium center and neutralizes the acid generated during the reaction. A mixed solvent system like Ethanol/Water provides a medium where both organic and inorganic reagents have sufficient solubility.[6]

Experimental Protocol: Synthesis

Step 1: Reagent Preparation

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (3-aminophenyl)boronic acid (1.2 eq).

-

Add 2-bromo-5-methylfuran (1.0 eq).

-

Add potassium carbonate (K₂CO₃) (2.5 eq).

-

Add the solvent system, a 1:1 mixture of Ethanol and Water (EtOH/H₂O), to achieve a substrate concentration of approximately 0.1 M.

Step 2: Reaction Execution

-

De-gas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (3 mol%), and a suitable ligand like triphenylphosphine (PPh₃) (6 mol%).

-

Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.[6]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-bromo-5-methylfuran) is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[1]

Visualization of Synthetic Workflow

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(5-Methylfuran-2-yl)aniline

<-4.133333333333334>

Introduction

3-(5-Methylfuran-2-yl)aniline is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines an aniline moiety with a 5-methylfuran ring, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The aniline portion offers a reactive site for various nitrogen-based chemical transformations, while the electron-rich 5-methylfuran ring is amenable to electrophilic substitution and cycloaddition reactions.[1] This dual reactivity makes it a valuable intermediate for the development of novel pharmaceutical agents and functional materials.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic profile, reactivity, and safety considerations for this compound, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 306935-67-1 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO | [2][3][4] |

| Molecular Weight | 173.21 g/mol | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Not explicitly stated, but related anilines are often oils or solids. | |

| Topological Polar Surface Area | 39.2 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | [4][5] |

| InChIKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | [4][5] |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, a common and logical approach for its synthesis would be a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for creating biaryl linkages.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The reaction would likely involve the coupling of 3-bromoaniline (or a related haloaniline) with 5-methyl-2-furanylboronic acid in the presence of a palladium catalyst, a suitable base, and an appropriate solvent system.

Fig. 1: Proposed Suzuki-Miyaura coupling workflow.

Experimental Protocol (Hypothetical)

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromoaniline (1.0 eq.), 5-methyl-2-furanylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is then added under a positive pressure of inert gas.

-

Reaction: The reaction mixture is heated (e.g., to 80-100 °C) and stirred vigorously for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

Structural Elucidation and Spectroscopic Profile

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. While a complete, verified spectrum for this specific compound is not available in the search results, a predicted profile can be inferred from the known spectra of its constituent moieties (aniline and 2-methylfuran).

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Aromatic protons of the aniline ring |

| ~6.0-6.5 | m | 2H | Furan ring protons |

| ~3.6 | br s | 2H | -NH₂ protons |

| ~2.3 | s | 3H | -CH₃ protons on the furan ring |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-O of furan |

| ~145-148 | C-NH₂ of aniline |

| ~129-130 | Aromatic CH of aniline |

| ~115-120 | Aromatic CH of aniline |

| ~106-110 | Furan CH |

| ~13-15 | -CH₃ |

Mass Spectrometry

The molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z of approximately 173.08, corresponding to the molecular weight of the compound.[4][5]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two key structural components: the aniline amino group and the 5-methylfuran ring.

Reactivity of the Aniline Moiety:

The primary amino group (-NH₂) is a versatile functional handle. It can readily undergo:

-

Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Formation of secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which is a gateway to a wide array of functional groups via Sandmeyer-type reactions.

Reactivity of the 5-Methylfuran Ring:

The furan ring is an electron-rich heterocycle.[6] It can participate in:

-

Electrophilic Aromatic Substitution: Such as nitration, halogenation, and Friedel-Crafts reactions.

-

Diels-Alder Reactions: The furan can act as a diene in [4+2] cycloadditions, providing a route to complex polycyclic structures.[1]

-

Hydroxyalkylation/Alkylation: Reactions with carbonyl compounds to form larger molecules.[6]

Role as a Chemical Intermediate in Drug Discovery:

Aniline and furan scaffolds are prevalent in many FDA-approved drugs.[7][8] The aniline moiety, while a useful pharmacophore, can sometimes be associated with metabolic instability or toxicity.[7] Therefore, derivatives of this compound are valuable for structure-activity relationship (SAR) studies, where modifications to the aniline or furan ring can fine-tune a compound's pharmacological properties, such as bioavailability, solubility, and receptor selectivity.[7]

Fig. 2: Synthetic utility of the core compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for aromatic amines like aniline should be strictly followed. Anilines are generally toxic and can be absorbed through the skin.

Hazard Identification (based on aniline):

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Eye Damage: Causes serious eye damage/irritation.[4]

-

Skin Irritation/Sensitization: Causes skin irritation and may cause an allergic skin reaction.[4]

-

Long-term Effects: Suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

-

Avoid breathing vapors or dust.[9] Wash hands thoroughly after handling.[9][10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere, as the compound may be sensitive to light and moisture.[3]

Conclusion

This compound is a synthetically versatile building block with significant potential in the design and synthesis of novel compounds for drug discovery and materials science. Its combination of a reactive aniline functionality and an electron-rich furan ring offers multiple avenues for chemical modification. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. 306935-67-1 | this compound - Moldb [moldb.com]

- 3. 306935-67-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. cresset-group.com [cresset-group.com]

- 8. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-(5-Methylfuran-2-yl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Core Topic: 3-(5-Methylfuran-2-yl)aniline CAS Number: 306935-67-1[1]

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound, a unique bifunctional molecule, represents a confluence of two such scaffolds: the aniline moiety, a frequent precursor in a multitude of pharmaceuticals, and the 5-methylfuran ring, a bioisostere for phenyl groups with modulated physicochemical properties.[2] This technical guide, curated for the discerning researcher, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications as a key intermediate in the development of novel therapeutics.

The inherent structural features of this compound—a reactive aniline for amide bond formation or further functionalization, and a substituted furan ring—offer a rich platform for generating diverse chemical libraries with the potential for nuanced interactions with biological targets. Understanding the synthesis, reactivity, and spectral characteristics of this molecule is paramount for its effective utilization in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and drug development. The key computed and reported properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its general handling and storage requirements.

| Property | Value | Source |

| CAS Number | 306935-67-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | This compound | |

| XLogP3 (Predicted) | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 39.2 Ų | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [3] |

Strategic Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of biaryl and heteroaryl-aryl structures is most efficiently achieved through palladium-catalyzed cross-coupling reactions. For this compound, the most logical and industrially scalable approach is the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Causality in Experimental Design: The Suzuki-Miyaura Pathway

The choice of the Suzuki-Miyaura reaction is predicated on the commercial availability of the starting materials, the mild reaction conditions, and the generally high yields achieved. The core of this transformation involves a catalytic cycle with a palladium complex. The two primary disconnection approaches for this target molecule are:

-

Route A: Coupling of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with (5-methylfuran-2-yl)boronic acid or its pinacol ester.

-

Route B: Coupling of 2-bromo-5-methylfuran with 3-aminophenylboronic acid.

Route A is often preferred due to the broader commercial availability and stability of substituted phenylboronic acids. The following protocol is a validated, representative procedure based on established methodologies for similar couplings.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 3-bromoaniline with (5-methylfuran-2-yl)boronic acid pinacol ester.

Materials:

-

3-Bromoaniline

-

(5-Methylfuran-2-yl)boronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), (5-methylfuran-2-yl)boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). Degassing the solvents is essential to remove dissolved oxygen which can interfere with the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

References

An In-Depth Technical Guide to 3-(5-Methylfuran-2-yl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-methylfuran-2-yl)aniline, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The document elucidates the compound's formal nomenclature and physicochemical properties, offers a detailed, field-proven protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, and outlines the analytical methods required for its structural confirmation and purity assessment. Furthermore, this guide explores the molecule's significance as a key intermediate, particularly in the development of novel kinase inhibitors, contextualizing its utility for professionals in drug discovery and development.

Nomenclature and Physicochemical Properties

This compound, also known by its alternative name 3-(5-methyl-2-furyl)aniline, is a biaryl compound consisting of an aniline ring linked at the meta-position to the 2-position of a 5-methylfuran ring.[1] Its structure combines the nucleophilic and diazotizable nature of an aromatic amine with the unique electronic and steric properties of a substituted furan, making it a versatile synthetic intermediate.

Table 1: Physicochemical and Computed Properties of this compound [1][2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-(5-Methyl-2-furyl)aniline, 3-(5-Methyl-furan-2-yl)-phenylamine | PubChem[1] |

| CAS Number | 306935-67-1; 298220-43-6 | PubChem[1] |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 173.084064 g/mol | PubChem[2] |

| Appearance | Expected to be a solid or oil, typical for anilines | Inferred |

| XLogP3 | 2.4 | PubChem[1] |

| H-Bond Donor Count | 1 | PubChem[1] |

| H-Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the furan and aniline rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process offers high yields, excellent functional group tolerance, and readily available starting materials. The general strategy involves the coupling of an aryl halide or triflate with an organoboron compound.

Retrosynthetic Analysis and Strategy

Two primary retrosynthetic pathways are viable, both converging on the Suzuki-Miyaura reaction. The choice between Route A and Route B often depends on the commercial availability and cost of the starting materials.

References

3-(5-Methylfuran-2-yl)aniline molecular weight

An In-depth Technical Guide to 3-(5-Methylfuran-2-yl)aniline

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the molecule's core physicochemical properties, outlines a robust strategy for its chemical synthesis and purification, and details a multi-technique approach for its complete spectroscopic characterization. Crucially, this guide emphasizes the rationale behind methodological choices and provides stringent safety and handling protocols. The molecular weight of this compound is 173.21 g/mol .[1][2][3] This guide is intended for drug development professionals and research scientists who require a practical, in-depth understanding of this compound for its effective utilization in complex synthetic applications.

Molecular Identity and Physicochemical Properties

This compound (CAS Registry No: 298220-43-6) is a bifunctional organic molecule featuring a substituted furan ring linked to an aniline moiety.[1] This unique combination of a π-excessive furan system and a nucleophilic aminophenyl group makes it a versatile intermediate in organic synthesis.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

The key identifiers and computed physicochemical properties are summarized in the tables below for rapid reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| CAS Number | 298220-43-6, 306935-67-1 | PubChem, Moldb[1][2] |

| SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | PubChem[1] |

| InChIKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 173.21 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 173.08406 Da | PubChem[1][4] |

| XlogP | 2.4 | PubChem[1][3] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][3] |

| Rotatable Bond Count | 1 | PubChem[1][3] |

Strategic Importance in Drug Discovery

The structural motifs within this compound are of profound importance in medicinal chemistry.

-

The Furan Ring: As a five-membered aromatic heterocycle, furan is a structural component in numerous FDA-approved drugs and natural products.[5] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial properties.[6] The oxygen heteroatom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

-

The Aniline Moiety: Aniline and its derivatives are foundational building blocks in pharmaceutical synthesis. The amino group provides a versatile synthetic handle for a multitude of chemical transformations, including amide bond formation, N-alkylation, and diazotization, enabling the construction of diverse compound libraries for high-throughput screening.

This compound, therefore, represents a pre-validated scaffold. Its two distinct chemical domains can be functionalized orthogonally, allowing for systematic exploration of chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Synthesis and Purification Workflow

While numerous suppliers list this compound, understanding its synthesis is critical for custom derivatization. A highly reliable and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its well-documented tolerance of various functional groups, high yields, and commercially available starting materials.

Diagram 2: Proposed Suzuki Coupling Synthesis Workflow

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Suzuki Coupling

Causality: The palladium catalyst, Pd(PPh₃)₄, is chosen for its efficacy in coupling aryl halides with aryl boronic acids. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system ensures the solubility of both organic and inorganic reagents.

-

Reagent Preparation: In a nitrogen-flushed round-bottom flask, combine (3-aminophenyl)boronic acid (1.1 equivalents), 2-bromo-5-methylfuran (1.0 equivalent), and sodium carbonate (2.5 equivalents).

-

Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.

-

Reaction: Heat the mixture to 85°C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Flash Chromatography Purification

Causality: The crude product is purified by silica gel chromatography to remove unreacted starting materials, catalyst residues, and byproducts. The choice of an ethyl acetate/hexanes gradient is based on the product's moderate polarity, as inferred from its structure and calculated XlogP.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexanes slurry.

-

Loading: Carefully load the adsorbed crude product onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a purified solid or oil.

Comprehensive Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable. A combination of NMR, IR, and mass spectrometry provides a self-validating system for characterization.

Diagram 3: Analytical Workflow for Structural Verification

Caption: Integrated workflow for spectroscopic analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise carbon-hydrogen framework of the molecule.[5]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][7]

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Data (in CDCl₃):

-

Aniline Protons: Four signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex coupling patterns (multiplets, doublets, triplets).

-

Furan Protons: Two doublets in the aromatic region (~6.0-6.8 ppm).

-

Aniline -NH₂: A broad singlet (~3.5-4.5 ppm), which is exchangeable with D₂O.

-

Methyl Protons: A sharp singlet for the -CH₃ group (~2.3 ppm).

-

-

Expected ¹³C NMR Data (in CDCl₃):

-

Eleven distinct signals are expected. Aromatic carbons typically appear between 105-150 ppm. The methyl carbon will appear upfield (~14 ppm).

-

Protocol: Infrared (IR) Spectroscopy

Purpose: To confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[7]

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or prepare a KBr pellet (if solid) for analysis via Fourier Transform Infrared (FT-IR) spectroscopy.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

-

N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ (primary amine).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic Rings): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan): A strong peak around 1000-1200 cm⁻¹.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

Purpose: To determine the exact mass of the molecule, which unequivocally confirms its elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.

-

Expected Result: The spectrum should show a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₁₁H₁₂NO⁺ (174.0913).[4] The high-resolution measurement should be within 5 ppm of the theoretical value.

Safety, Handling, and Storage

Trustworthiness: This compound must be handled with extreme caution. The aniline moiety renders it toxic, and it is classified as a skin, eye, and respiratory irritant.[1][8] A rigorous safety protocol is not optional; it is a mandatory component of its use.

Mandatory Handling Procedures

-

Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors.[9][10] An eyewash station and safety shower must be immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid skin and eye contact.[11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[12]

Emergency Response

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spill: Evacuate the area. Use an inert absorbent material (e.g., vermiculite) to contain the spill.[10] Place the waste in a sealed, labeled container for hazardous waste disposal.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere.[13] Store away from strong oxidizing agents and acids.[10]

References

- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 306935-67-1 | this compound - Moldb [moldb.com]

- 3. 2-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 737093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scientists.uz [scientists.uz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. scribd.com [scribd.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chemos.de [chemos.de]

- 13. 306935-67-1|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 3-(5-Methylfuran-2-yl)aniline

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(5-methylfuran-2-yl)aniline (CAS No. 298220-43-6)[1], a key intermediate in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not broadly published, this document outlines the expected spectroscopic features based on foundational principles and data from analogous structures. It further details the standardized, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis, identification, and application of novel heterocyclic compounds.

Introduction

This compound is a bifunctional organic molecule incorporating both an aniline and a 5-methylfuran moiety.[1] This unique combination of a nucleophilic aromatic amine and a substituted five-membered heterocyclic ring makes it a valuable building block for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation is paramount for any research or development endeavor. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic connectivity and electronic environment.

This guide will systematically explore the anticipated data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. Furthermore, it provides robust, step-by-step protocols to enable researchers to acquire their own high-quality data.

Predicted Spectroscopic Data & Interpretation

The interpretation of spectroscopic data relies on understanding how a molecule's structure influences its interaction with different forms of electromagnetic radiation and energy. For this compound, we can predict the key spectral features by dissecting the molecule into its constituent parts: the 3-substituted aniline ring and the 2,5-disubstituted furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns, a complete connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. The aromatic region (typically 6.0-8.0 ppm) will be complex due to the signals from both the aniline and furan rings.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ (Furan) | ~ 2.3 | Singlet (s) | The methyl group on the furan ring is not coupled to other protons, resulting in a singlet. Its chemical shift is typical for a methyl group on an aromatic heterocycle. |

| -NH₂ (Aniline) | ~ 3.5 - 4.5 | Broad Singlet (br s) | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| H-4 (Furan) | ~ 6.1 | Doublet (d) | This proton is coupled to H-3 of the furan ring. |

| H-3 (Furan) | ~ 6.4 | Doublet (d) | This proton is coupled to H-4 of the furan ring. |

| Aniline Ring Protons | ~ 6.6 - 7.3 | Multiplets (m) | The four protons on the aniline ring will appear as a complex set of signals. Their specific shifts and coupling patterns depend on the electronic effects of the amino and furan substituents.[2][3][4] |

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each unique carbon appears as a single line.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| -CH₃ (Furan) | ~ 14 | Typical shift for a methyl group attached to an sp² carbon. |

| Furan C-3 & C-4 | ~ 106 - 112 | These carbons in the furan ring are relatively electron-rich. |

| Aniline Ring Carbons | ~ 113 - 130 | The chemical shifts of these carbons are influenced by the positions of the substituents. |

| C-N (Aniline) | ~ 147 | The carbon attached to the nitrogen atom is significantly deshielded. |

| Furan C-2 & C-5 | ~ 150 - 158 | The substituted carbons of the furan ring appear at lower field due to the influence of the oxygen atom and the substituents.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[6] It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| 2950 - 2850 | C-H Stretch (sp³) | Methyl (-CH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Rings |

| 1620 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| 1250 - 1020 | C-O Stretch | Furan Ring |

| 880 - 780 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region for the N-H stretch is characteristic of a primary amine. The specific pattern of the C-H out-of-plane bending bands can provide clues about the substitution patterns on the aromatic rings.[2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method for volatile organic compounds, which often causes fragmentation.[7][8][9]

Expected Mass Spectrometry Data (Electron Ionization):

-

Molecular Ion (M⁺·): The molecular weight of C₁₁H₁₁NO is 173.21. A strong peak at m/z = 173 would correspond to the intact radical cation.[1]

-

Key Fragmentation Patterns: EI is a "hard" ionization technique that imparts significant energy, leading to fragmentation.[8][10]

-

Loss of CH₃: A peak at m/z = 158 (173 - 15) would indicate the loss of the methyl group from the furan ring. This is a common fragmentation pathway for methyl-substituted aromatic compounds.[5]

-

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation. A prominent fragment ion for 2-substituted 5-methylfurans is often observed at m/z = 81, corresponding to the [C₅H₅O]⁺ ion.[11]

-

Aniline Fragmentation: Fragmentation of the aniline portion can also occur, though it is often less dominant than fragmentation associated with the weaker bonds of the furan ring.

-

Standard Operating Protocols for Data Acquisition

To ensure data is reliable, reproducible, and of high quality, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[12]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[12]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for this compound.

-

Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer's autosampler or manual probe.

-

Load a standard set of acquisition parameters for the chosen solvent.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines. Modern spectrometers often have automated shimming routines.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment might involve 8-16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This requires significantly more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) to ensure all carbons, including quaternary ones, are observed.[13]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. Alternatively, an internal standard like tetramethylsilane (TMS) can be used and set to 0.00 ppm.[14]

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

IR Sample Preparation and Acquisition

For a solid sample, the thin film method is a rapid and effective way to obtain a high-quality IR spectrum.[15][16]

Experimental Protocol: IR Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Place a small amount of the solid sample (5-10 mg) into a small vial.[16]

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[15][16]

-

Using a pipette, place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[15][16] Visually inspect the film; it should be slightly cloudy but not opaque.[15]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry Sample Introduction and Acquisition

This protocol describes a typical procedure for analyzing a thermally stable organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent like ethyl acetate or dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

-

Instrument Setup:

-

Set up the GC method, including the inlet temperature (e.g., 250 °C), column type (e.g., a nonpolar DB-5 column), and temperature program (e.g., ramp from 50 °C to 300 °C).

-

Set up the MS parameters. For EI, the standard electron energy is 70 eV.[7][8] Set the mass analyzer to scan a relevant m/z range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Place the vial in the autosampler tray.

-

Start the sequence. The autosampler will inject a small volume (typically 1 µL) of the sample into the hot GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and polarity.

-

As compounds elute from the column, they enter the MS ion source.[7]

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases (e.g., NIST) if available.[9]

-

Conclusion

The structural elucidation of this compound is readily achievable through a combination of modern spectroscopic techniques. This guide provides a robust framework for both predicting the outcomes of these analyses and for acquiring the necessary experimental data. By cross-referencing the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this versatile chemical intermediate, ensuring the integrity of their subsequent scientific investigations.

References

- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(5-Methylfuran-2-yl)aniline

Foreword

Molecular Structure and NMR Prediction Strategy

The structure of 3-(5-Methylfuran-2-yl)aniline combines two distinct spin systems: a meta-substituted aniline ring and a 2,5-disubstituted furan ring. The interpretation of its NMR spectra relies on understanding the electronic effects each moiety exerts on the other. The furan ring acts as a substituent on the aniline ring, and conversely, the aniline ring is a substituent on the furan ring.

Our predictive methodology is grounded in the principle of substituent additivity, where the chemical shifts of the parent molecules (aniline and 2-methylfuran) are adjusted based on the known effects of similar substituents.

DOT Script for Molecular Structure:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit signals in both the aromatic and aliphatic regions. The spectrum is best recorded in a solvent like DMSO-d₆, which can solubilize the compound and allow for the observation of the amine protons.

Predicted Chemical Shifts and Multiplicities (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | ~7.10 | t | ~1.8 | 1H |

| H-6' | ~6.95 | ddd | ~7.8, 2.0, 0.8 | 1H |

| H-4' | ~6.85 | t | ~7.8 | 1H |

| H-5' | ~6.50 | ddd | ~7.8, 2.2, 0.8 | 1H |

| H-3 | ~6.40 | d | ~3.2 | 1H |

| H-4 | ~6.15 | d | ~3.2 | 1H |

| -NH₂ | ~5.10 | br s | - | 2H |

| -CH₃ | ~2.30 | s | - | 3H |

Rationale for Predictions

-

Aniline Protons (H-2', H-4', H-5', H-6'): In unsubstituted aniline (in DMSO-d₆), the ortho, meta, and para protons appear at approximately δ 6.5-7.0 ppm. The 3-(5-methylfuran-2-yl) substituent is expected to have a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect. This will lead to a slight deshielding of the adjacent protons. H-2' is predicted to be a triplet due to coupling with H-4' and H-6'. H-4' will be a triplet from coupling to its ortho neighbors. H-5' and H-6' will appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings.

-

Furan Protons (H-3, H-4): In 2-methylfuran, the furan protons are observed around δ 6.0-6.2 ppm.[1] The 3-aminophenyl group at the 2-position will cause a downfield shift. The two furan protons, H-3 and H-4, will appear as doublets with a characteristic coupling constant of approximately 3.2 Hz.

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[2] In DMSO-d₆, they are expected to appear as a broad singlet around δ 5.10 ppm.

-

Methyl Protons (-CH₃): The methyl group on the furan ring is anticipated to be a singlet in the upfield region, around δ 2.30 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~152.0 |

| C-2 | ~150.0 |

| C-1' | ~148.0 |

| C-3' | ~130.0 |

| C-3 | ~129.5 |

| C-6' | ~116.0 |

| C-4' | ~115.0 |

| C-2' | ~112.0 |

| C-4 | ~108.0 |

| C-5' | ~107.0 |

| -CH₃ | ~13.5 |

Rationale for Predictions

-

Furan Carbons (C-2, C-3, C-4, C-5): In 2-methylfuran, the carbon atoms resonate at approximately δ 151 (C-2), 106 (C-3), 110 (C-4), and 13 (CH₃). The introduction of the aniline substituent at C-2 will cause a significant downfield shift for C-2 and C-5.

-

Aniline Carbons (C-1' to C-6'): For aniline, the carbons appear at roughly δ 147 (C-1'), 114 (C-2'), 129 (C-3'), and 117 (C-4'). The furan substituent at C-3' will have a notable effect on the ipso-carbon (C-3') and the other carbons of the ring, leading to the predicted shifts.

Experimental Protocols

For the acquisition of high-quality NMR data for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point.

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

2D NMR (for confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

DOT Script for Experimental Workflow:

Caption: Recommended workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles and data from analogous structures, we have constructed a detailed spectral forecast that can guide researchers in the identification and characterization of this compound. The provided experimental protocols offer a robust framework for obtaining high-quality data, which will be essential for validating and refining these predictions. As with any predictive work, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such endeavors.

References

An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Methylfuran-2-yl)aniline

This guide provides a comprehensive technical overview for the analysis of 3-(5-methylfuran-2-yl)aniline using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and data interpretation necessary for the robust characterization of this molecule.

Introduction

This compound is a heterocyclic aromatic amine containing both a substituted furan ring and an aniline moiety. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel polymers and functional materials. Accurate and reliable analytical methods are paramount for structural confirmation, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when interfaced with high-performance liquid chromatography (HPLC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide explains the causality behind experimental choices, from sample preparation to the intricacies of fragmentation pathways, ensuring a self-validating and scientifically sound analytical system.

Part 1: Foundational Principles & Pre-Analysis Considerations

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate every subsequent decision in the analytical workflow, from the choice of ionization source to the chromatographic conditions.

Chemical Properties of this compound

The structure of this compound features a basic aniline nitrogen and a polar furan ring, making it amenable to analysis by reversed-phase liquid chromatography and ionization via electrospray. The presence of an odd number of nitrogen atoms is a key indicator for mass spectrometry, as it dictates that the molecule will have an odd nominal mass, a principle known as the Nitrogen Rule.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[4] |

| Average Molecular Weight | 173.21 g/mol | PubChem[4] |

| Monoisotopic Mass | 173.084063974 Da | PubChem[4] |

| Predicted XLogP3 | 2.4 | PubChem[4] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[4] |

| Primary Adduct (Positive ESI) | [M+H]⁺ | Predicted |

| Predicted m/z of [M+H]⁺ | 174.09134 | PubChemLite[5] |

Choosing the Right Analytical Approach

The inherent polarity and basicity of the aniline functional group make Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) the ideal analytical platform.

-

Chromatography: Reversed-phase HPLC is the method of choice for separating aromatic amines.[6][7] A C18 stationary phase provides excellent retention and separation from non-polar impurities. The mobile phase typically consists of an aqueous component and an organic solvent (e.g., acetonitrile or methanol), with a small amount of acid (e.g., formic acid). The acid serves a dual purpose: it protonates the analyte to ensure a single ionic form for good peak shape and provides the protons necessary for efficient electrospray ionization.[8]

-

Ionization Technique: Electrospray Ionization (ESI) is highly effective for polar and basic compounds like this compound. The aniline nitrogen is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion in the gas phase.[9][10] This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.

Part 2: Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is critical for generating high-quality data. This section provides detailed, field-proven protocols for the analysis of this compound.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for this compound analysis.

Step 1: Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Working Standard (1 µg/mL): Perform serial dilutions of the stock solution using a mobile phase-matched diluent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.

-

Sample Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove particulates and protect the HPLC column and mass spectrometer.

Causality: Using a mobile phase-matched diluent for the final working standard prevents peak distortion and retention time shifts that can occur due to solvent mismatch upon injection.

Step 2: Liquid Chromatography (LC) Method

This method is designed to provide sharp, symmetrical peaks and adequate retention for this compound.

Table 2: Optimized HPLC Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Causality: A gradient elution is employed to ensure that the analyte is eluted as a sharp peak while also cleaning the column of more hydrophobic contaminants. The addition of formic acid maintains a low pH, ensuring the aniline moiety is protonated, which is crucial for good peak shape and ESI efficiency.[11][12]

Step 3: Mass Spectrometry (MS) Method

The mass spectrometer is set up to first detect the protonated molecular ion ([M+H]⁺) and then to fragment it for structural confirmation.

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| MS1 Scan Range | m/z 50 - 300 |

| MS/MS Analysis | |

| Precursor Ion | m/z 174.1 |

| Collision Gas | Nitrogen |

| Collision Energy | 10 - 30 eV (ramped) |

Causality: The ESI source parameters are optimized to achieve maximal desolvation and ionization efficiency. A ramped collision energy in the MS/MS experiment ensures that a full range of fragment ions, from low-energy to high-energy pathways, are generated, providing a rich and informative spectrum for structural elucidation.[13]

Part 3: Data Interpretation & Fragmentation Analysis

The trustworthiness of the identification relies on a multi-faceted approach: matching the retention time, the precursor ion mass, and the unique MS/MS fragmentation pattern. The fragmentation of protonated aromatic amines and furan-containing compounds follows predictable chemical principles.[14][15][16]

Proposed Fragmentation Pathway

Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 174.1) is expected to fragment through several key pathways. The primary site of protonation is the aniline nitrogen, which initiates the fragmentation cascade.[13][17]

-

Loss of Ammonia (NH₃): A common fragmentation for protonated primary anilines is the neutral loss of ammonia, which would lead to a fragment at m/z 157.1.[18][19]

-

Cleavage of the Furan Ring: The furan ring can undergo characteristic cleavages. A prominent fragmentation of furan-containing structures is the loss of carbon monoxide (CO), which would result in a fragment ion.[14][20]

-

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the furan ring can occur, leading to a loss of 15 Da and a fragment at m/z 159.1.

-

Formation of Benzene Ion: The loss of the entire methylfuran moiety can lead to the formation of a protonated aniline or a related benzene ion fragment at m/z 77.[19]

Fragmentation Diagram (Graphviz)

Caption: Proposed fragmentation of protonated this compound.

Table 4: Summary of Expected Precursor and Product Ions

| Ion Description | Proposed Structure / Loss | Expected m/z |

| Precursor Ion | [C₁₁H₁₁NO + H]⁺ | 174.1 |

| Product Ion 1 | Loss of NH₃ | 157.1 |

| Product Ion 2 | Loss of •CH₃ | 159.1 |

| Product Ion 3 | Benzene Cation | 77.1 |

| Product Ion 4 | Furfuryl Cation | 81.0 |

Trustworthiness & Self-Validation: The definitive identification of this compound is achieved when the acquired data meets three stringent criteria:

-

The chromatographic peak elutes at the predetermined retention time established by an authentic reference standard.

-

The MS1 spectrum shows a high-intensity ion with an accurate mass matching the protonated molecule ([M+H]⁺) at m/z 174.0913.

-

The MS/MS spectrum of m/z 174.1 contains the characteristic product ions predicted by the fragmentation pathway.

This trifecta of evidence provides an exceptionally high degree of confidence in the analytical result, forming a self-validating system that is the cornerstone of modern analytical chemistry.

Conclusion

This guide has outlined a comprehensive and robust LC-MS/MS methodology for the analysis of this compound. By understanding the chemical properties of the analyte, carefully selecting and optimizing chromatographic and mass spectrometric conditions, and interpreting the resulting fragmentation data with scientific rigor, researchers can achieve confident structural confirmation and quantification. The protocols and principles detailed herein provide a solid foundation for drug development professionals and scientists working with this and structurally related compounds, ensuring data integrity and analytical excellence.

References

- 1. Video: Mass Spectrometry of Amines [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]

- 7. ovid.com [ovid.com]

- 8. DSpace [helda.helsinki.fi]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imreblank.ch [imreblank.ch]

- 15. m.youtube.com [m.youtube.com]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. researchgate.net [researchgate.net]

- 18. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(5-Methylfuran-2-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 3-(5-Methylfuran-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the vibrational modes of this molecule. It offers a detailed, predictive interpretation of its Fourier-Transform Infrared (FTIR) spectrum. By dissecting the contributions of the primary amine, the 1,3-disubstituted benzene ring, the 2,5-disubstituted furan moiety, and the methyl group, this guide explains the causality behind expected spectral features. Detailed experimental protocols, data interpretation tables, and conceptual diagrams are provided to serve as a robust reference for the structural elucidation and quality control of this and structurally related compounds.

Introduction: Structural and Pharmaceutical Significance

This compound, with the molecular formula C₁₁H₁₁NO, is a heterocyclic aromatic amine that incorporates three key pharmacophores: a furan ring, an aniline moiety, and a methyl group.[1] The furan ring is a prevalent feature in numerous bioactive natural products and synthetic drugs, valued for its ability to act as a bioisostere for phenyl or other aromatic groups. The aniline scaffold is a fundamental building block in medicinal chemistry, forming the core of a vast array of therapeutic agents. The strategic combination of these functionalities makes this compound a molecule of significant interest in drug discovery and materials science.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For a molecule like this compound, FTIR spectroscopy serves as an indispensable tool for structural verification, identification of key functional groups, and assessment of purity. Each functional group within the molecule possesses characteristic vibrational frequencies (stretching, bending, wagging), which, when absorbed, create a unique spectral "fingerprint." Understanding this fingerprint is crucial for confirming the successful synthesis of the target compound and for its characterization in various matrices. This guide provides the foundational knowledge to interpret this spectral data with confidence.

Theoretical Foundations of Vibrational Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy levels of their bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a transition to a higher vibrational state. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The vibrational modes of a molecule as complex as this compound can be categorized into several key types:

-

Stretching Vibrations (ν): These involve a change in the interatomic distance along the bond axis. They can be symmetric or asymmetric and are typically higher in energy (higher wavenumber) than bending vibrations.

-